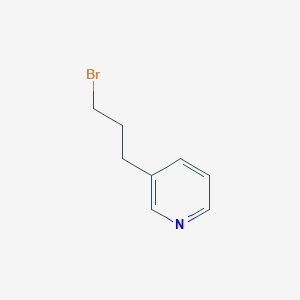

3-(3-Bromopropyl)pyridine

Übersicht

Beschreibung

3-(3-Bromopropyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom attached to a propyl chain, which is further linked to the pyridine ring at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its bromopropyl moiety acts as a reactive handle for nucleophilic substitution or elimination reactions, enabling the introduction of diverse functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromopropyl)pyridine typically involves the bromination of 3-propylpyridine. One common method includes the reaction of 3-propylpyridine with bromine in the presence of a suitable catalyst under controlled temperature conditions. Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Bromopropyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of this compound can yield 3-propylpyridine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Hydrogen peroxide in acetic acid or peracetic acid at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon under hydrogen gas.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 3-propylpyridine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(3-Bromopropyl)pyridine has garnered attention for its potential therapeutic applications. Research indicates that derivatives of this compound may serve as platelet aggregation inhibitors , which could be beneficial in cardiovascular medicine. These derivatives interact with specific cellular signaling pathways involved in platelet activation, suggesting a mechanism for their pharmacological effects.

Case Study: Platelet Aggregation Inhibition

- Objective : Investigate the efficacy of this compound derivatives as inhibitors of platelet aggregation.

- Findings : Certain derivatives exhibited significant inhibition of platelet aggregation in vitro, indicating potential for development into cardiovascular therapeutics.

Materials Science

The compound's reactivity also positions it as a valuable building block in materials science. It is used in the synthesis of various heterocyclic compounds that have applications in creating advanced materials with specific properties.

Applications Include :

- Development of agrochemicals.

- Production of dyes and pigments.

- Synthesis of polymers with enhanced functionalities.

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as an intermediate for synthesizing more complex organic molecules. Its bromopropyl group allows for diverse chemical modifications, making it a versatile reagent in organic synthesis.

Comparison Table: Applications of this compound

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Medicinal Chemistry | Platelet aggregation inhibitors | Various pyridine derivatives |

| Materials Science | Building block for agrochemicals and dyes | Heterocycles like thiophene |

| Synthetic Chemistry | Intermediate for complex organic synthesis | Complex heterocyclic compounds |

The biological activity of this compound is primarily linked to its interactions with biological targets. Preliminary studies suggest that it may influence various biochemical pathways, particularly those related to cardiovascular health.

Mechanism of Action :

- Acts as an electrophile in nucleophilic substitution reactions.

- Potentially interacts with specific receptors or enzymes within biological systems.

Wirkmechanismus

The mechanism of action of 3-(3-Bromopropyl)pyridine involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The pyridine ring can participate in coordination with metal ions, influencing the compound’s reactivity and interactions with biological targets. The specific molecular targets and pathways depend on the nature of the substituents introduced during chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Positional Isomers

- 2-(3-Bromopropyl)pyridine (CAS 769075-96-9): This isomer has the bromopropyl group at the pyridine’s 2-position. However, its synthetic routes (e.g., Suzuki coupling) are less optimized compared to the 3-substituted analogue, leading to higher costs (~$220/100mg) .

- 4-(3-Bromopropyl)pyridine hydrobromide (CAS 64262-18-6):

The 4-substituted derivative forms a stable hydrobromide salt, improving solubility in polar solvents. This property is advantageous in ionic liquid synthesis, where cationic pyridinium intermediates are required .

Heterocyclic Analogues

- 1-(3-Bromopropyl)pyrrolidine hydrobromide (CAS 88806-08-0):

Replacing pyridine with pyrrolidine eliminates aromaticity, increasing flexibility and basicity. This compound is used in quaternary ammonium salt synthesis for surfactants . - 3-(Adenine-9-yl)propyl acrylamide :

The bromopropyl group in this compound facilitates conjugation with biomolecules like adenine, enabling applications in nucleotide-based drug delivery systems .

Key Findings :

- The bromopropyl chain in 3-(3-Bromopropyl)pyridine enhances alkylation efficiency compared to 3-bromopyridine, which undergoes competitive isomerization under basic conditions .

- In LSD1 inhibitor studies, compounds with piperidinylmethoxy groups (e.g., 3-(piperidin-4-ylmethoxy)pyridine) exhibit IC50 values as low as 29 nM, whereas bromopropyl derivatives are less explored for enzyme inhibition but show promise as prodrug linkers .

Physicochemical Properties

| Property | This compound | 3-Bromopyridine | 1-(3-Bromopropyl)pyridinium bromide |

|---|---|---|---|

| Molecular Weight (g/mol) | 200.08 | 158.00 | 285.97 |

| LogP (Predicted) | 2.1 | 1.8 | -0.5 (cationic form) |

| Solubility | Low in water, high in DCM | Moderate in water | High in polar solvents |

Notes:

- This compound’s higher LogP than 3-bromopyridine suggests improved membrane permeability, a critical factor in CNS drug design .

Research and Industrial Relevance

- Pharmaceuticals : The bromopropyl group enables modular functionalization for kinase inhibitors and antibody-drug conjugates (ADCs). For example, coupling with adenine derivatives yields nucleotide analogues with antiviral activity .

- Materials Science : Cationic derivatives are employed in ion-conductive polymers and silica surface functionalization, enhancing material stability in catalytic applications .

Challenges :

Biologische Aktivität

3-(3-Bromopropyl)pyridine is a heterocyclic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a 3-bromopropyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and related research findings.

The molecular formula of this compound is C₈H₁₀BrN. The synthesis of this compound typically involves various methods, including:

- Suzuki-Miyaura coupling

- Sonogashira coupling

- Alkylation reactions

These synthetic routes utilize readily available starting materials and yield moderate to good results. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the identity and purity of the synthesized product.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a precursor in the synthesis of compounds with potential therapeutic effects. Notably, derivatives of this compound have been studied for their properties as platelet aggregation inhibitors , suggesting potential applications in cardiovascular medicine. This activity is particularly relevant given the increasing interest in developing novel antiplatelet agents.

The biological activity of this compound may be attributed to its structural features that allow for diverse chemical reactivity. The bromine atom and the nitrogen atom in the pyridine ring contribute to its interactions with various biological targets. Understanding these interactions is crucial for designing derivatives with enhanced biological activity or novel material properties .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyridine derivatives, including this compound. Key findings include:

- Antimicrobial Activity : Pyridine compounds have demonstrated antimicrobial properties against a range of pathogens. For instance, studies have shown that derivatives containing the pyridine nucleus exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

- Antiviral Activity : Some pyridine derivatives have been evaluated for their antiviral properties, particularly against emerging viruses like SARS-CoV-2. The presence of specific functional groups in these compounds has been linked to enhanced antiviral efficacy .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes key characteristics:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine + Bromopropyl | Antiplatelet, Antimicrobial |

| Pyridoxine (Vitamin B6) | Pyridine + Hydroxyl | Antioxidant, Neuroprotective |

| Nicotinic Acid | Pyridine + Carboxylic Acid | Anti-inflammatory, Cardioprotective |

Future Directions

While current research highlights the potential applications of this compound in medicinal chemistry, further studies are necessary to fully elucidate its pharmacological profile. Future research should focus on:

- In-depth pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.

- Structure-activity relationship (SAR) analyses to optimize the design of more effective derivatives.

- Clinical trials to evaluate safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(3-Bromopropyl)pyridine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using brominated precursors. For example, analogous bromopropyl intermediates (e.g., N-(3-Bromopropyl)phthalimide) are synthesized via reaction of 3-bromopropanol with acyl chlorides in dichloromethane under pyridine catalysis . Optimization includes temperature control (e.g., 0°C initiation for exothermic steps), stoichiometric ratios (e.g., 1:1 molar ratios of reactants), and purification via column chromatography with silica gel .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify alkyl chain bromination and pyridine ring substitution patterns.

- X-ray Diffraction (XRD) : Resolves crystal structure and intermolecular interactions, critical for confirming regioselectivity in bromination .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for intermediates like bis(3-bromopropyl) malonate .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with corrosive or toxic intermediates .

- Ventilation : Use fume hoods during reactions releasing volatile byproducts (e.g., HBr gas).

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic attack or oxidation. For example, DFT models of brominated pyridines reveal enhanced electrophilicity at the para position of the pyridine ring, guiding functionalization strategies .

Q. What strategies resolve contradictions in reaction yields during scale-up of this compound synthesis?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., bromide leaving-group stability).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates, reducing side reactions .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiencies in Ullmann or Suzuki-Miyaura reactions .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents on the pyridine ring direct coupling to less hindered positions (e.g., meta over para).

- Electronic Effects : Electron-withdrawing bromine atoms activate the pyridine ring for SNAr reactions at electron-deficient sites. Experimental validation involves comparing coupling yields with/without electron-donating groups .

Eigenschaften

IUPAC Name |

3-(3-bromopropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTBTVNTKNDUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.